3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid
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Overview
Description
3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid is a synthetic organic compound characterized by the presence of an indole ring and a trifluoromethyl group. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the compound’s chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic acid typically involves the introduction of the trifluoromethyl group to an indole derivative. One common method is the reaction of indole-3-acetic acid with trifluoroacetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield non-fluorinated analogs.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, forming N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Non-fluorinated propanoic acid derivatives.
Substitution: N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and altering its electronic properties. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-yl)propanoic acid: Similar structure with an additional fluorine atom on the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but lacking the trifluoromethyl group.
Indole-3-carboxylic acid: An oxidation product of indole-3-acetic acid with a carboxyl group at the 3-position.
Uniqueness
3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of new pharmaceuticals and agrochemicals, as it can enhance the biological activity and stability of the resulting molecules.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9(10(16)17)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOVJSGKTMFCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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